molecular formula C8H15IO2 B13073848 1-Iodo-2-(2-methoxyethoxy)cyclopentane

1-Iodo-2-(2-methoxyethoxy)cyclopentane

Cat. No.: B13073848
M. Wt: 270.11 g/mol
InChI Key: UFZVEWWWIGFZJA-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)cyclopentane is an organic compound with the molecular formula C8H15IO2 It is characterized by the presence of an iodine atom attached to a cyclopentane ring, which is further substituted with a 2-(2-methoxyethoxy) group

Preparation Methods

The synthesis of 1-Iodo-2-(2-methoxyethoxy)cyclopentane typically involves the iodination of a cyclopentane derivative. One common method includes the reaction of cyclopentanol with iodine and a suitable oxidizing agent to introduce the iodine atom. The subsequent etherification with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions yields the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Iodo-2-(2-methoxyethoxy)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation: The compound can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the iodine atom can lead to the formation of cyclopentane derivatives, often using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)cyclopentane has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Iodo-2-(2-methoxyethoxy)cyclopentane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with target molecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

1-Iodo-2-(2-methoxyethoxy)cyclopentane can be compared with other similar compounds, such as:

    1-Iodo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the cyclopentane ring, resulting in different chemical properties and reactivity.

    1-Iodo-2-(2-methoxyethoxy)cyclohexane: The presence of a cyclohexane ring instead of a cyclopentane ring alters the compound’s steric and electronic properties, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodo-2-(2-methoxyethoxy)cyclopentane

InChI

InChI=1S/C8H15IO2/c1-10-5-6-11-8-4-2-3-7(8)9/h7-8H,2-6H2,1H3

InChI Key

UFZVEWWWIGFZJA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCC1I

Origin of Product

United States

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